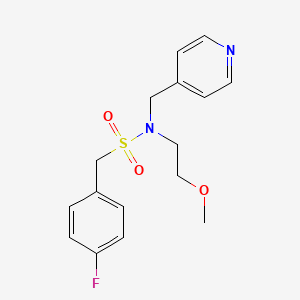
1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a fluorophenyl group, a methoxyethyl chain, and a pyridinylmethyl moiety, all connected to a methanesulfonamide backbone. Its unique chemical properties make it valuable in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The process begins with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.
Methoxyethylation: The 4-fluoroaniline undergoes alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield N-(2-methoxyethyl)-4-fluoroaniline.
Pyridinylmethylation: The intermediate is then reacted with pyridine-4-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride, to form N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-4-fluoroaniline.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
- 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
- 1-(4-Bromophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Uniqueness: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance binding affinity and metabolic stability compared to its chloro and bromo analogs.
This compound’s distinct chemical structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its versatility and importance in research and development.
生物活性
The compound 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a fluorophenyl group, a methoxyethyl side chain, and a pyridine moiety. Its molecular formula is C16H20FN3O2S.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly p38 MAPK and phosphodiesterase 4 (PDE4) .
- Receptor Interaction : It exhibits binding affinity for dopamine transporters, which may contribute to its neuropharmacological effects .
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of various compounds, this compound demonstrated significant suppression of TNFα release in preclinical models, indicating its potential as a therapeutic agent for inflammatory diseases .
- Neuropharmacological Studies : Research on analogs of this compound revealed its effectiveness in modulating dopamine transporter activity, which could have implications for treating disorders such as Parkinson's disease or depression .
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-2-4-16(17)5-3-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXQKCMDGPWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













